2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid
Description
2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine-3-carboxylic acid backbone substituted at position 2 with an amino group linked to another pyridin-3-yl moiety. This structure enables diverse applications in medicinal chemistry, particularly as a building block for bioactive molecules.
The synthesis of related compounds often involves the formation of an amide or urea bond between pyridine-3-carboxylic acid derivatives and amines. For example, 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-carboxylic acid is synthesized via refluxing the carboxylic acid with thionyl chloride (SOCl₂) to form an acid chloride intermediate, followed by reaction with a substituted amine . Similar methods are applicable to the target compound.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(pyridin-3-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h1-7H,(H,13,14)(H,15,16) |
InChI Key |
LLOHPASEIAXGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine-3-carboxylic acid and 3-aminopyridine.
Reaction: The 2-chloropyridine-3-carboxylic acid is reacted with 3-aminopyridine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Pyridine-3-carboxylic acid derivatives generally exhibit poor aqueous solubility due to aromatic stacking. Substituents like trifluoromethyl (niflumic acid) further reduce polarity .
- pKa : The carboxylic acid group (pKa ~2.5) and pyridine nitrogen (pKa ~4.5) dominate ionization behavior, influencing bioavailability .
Biological Activity
2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two pyridine rings and an amino group, which contributes to its biological activity. The molecular formula is , and its IUPAC name is 2-(pyridin-3-ylamino)pyridine-3-carboxylic acid. The carboxylic acid group is crucial for its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with a pyridine nucleus exhibit significant antimicrobial properties. A study highlighted that various pyridine derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against species like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid | S. aureus | 6.25 |
| E. coli | 12.5 | |
| Pseudomonas aeruginosa | 12.5 |
2. Antiviral Properties
The compound has also been investigated for its antiviral activities, particularly against respiratory viruses such as RSV (Respiratory Syncytial Virus). Derivatives similar to this compound showed promising results in vitro, demonstrating effective inhibition of viral replication .
3. Neuroprotective Effects
Studies have indicated that pyridine derivatives can act as NMDA receptor antagonists, which may provide neuroprotective effects in conditions such as Alzheimer's disease and cerebral ischemia . For instance, certain analogs exhibited IC50 values in the nanomolar range, suggesting potent neuroprotective capabilities.
Table 2: Neuroprotective Activity of Pyridine Derivatives
| Compound | Activity Type | IC50 (nM) |
|---|---|---|
| NMDA receptor antagonist | Neuroprotection | 95 |
The biological activity of 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid is attributed to several mechanisms:
- Enzyme Inhibition : The carboxylic acid moiety plays a significant role in inhibiting various enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound interacts with NMDA receptors, blocking excitotoxicity associated with neurodegenerative diseases.
- Antimicrobial Mechanism : The presence of nitrogen atoms in the pyridine rings enhances the ability to penetrate bacterial membranes and disrupt cellular functions.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyridine derivatives were synthesized and tested for their antimicrobial activity against multiple strains of bacteria. The results demonstrated that modifications to the amino group significantly affected potency, with specific substitutions leading to enhanced activity against resistant strains .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of pyridine derivatives in animal models of Alzheimer's disease. Compounds similar to 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid were shown to reduce neuronal damage and improve cognitive function, attributed to their NMDA antagonistic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
